molecular formula C16H19N3O2S2 B2555221 N-cyclopentyl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864922-57-6

N-cyclopentyl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2555221
CAS No.: 864922-57-6
M. Wt: 349.47
InChI Key: GXDWOYBQYYDTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is a primary cold sensor in the peripheral nervous system. This compound has emerged as a critical pharmacological tool for investigating the role of TRPM8 in thermosensation and cold-allodynia, a condition associated with neuropathic pain where non-painful cool temperatures are perceived as painful. Research indicates that this acetamide derivative effectively attenuates cold hypersensitivity in preclinical models of nerve injury, positioning it as a valuable compound for studying novel analgesic pathways. Beyond pain research, its application extends to oncology, as TRPM8 expression has been documented in various cancers, including prostate and breast cancer, suggesting a potential role in tumor cell proliferation and migration. The mechanism of action involves competitive antagonism at the menthol-binding site of the TRPM8 channel, thereby inhibiting calcium influx and subsequent neuronal depolarization in response to cold stimuli or cooling agents. This specific activity makes it an essential research chemical for dissecting the complex pathophysiology of chronic pain conditions and for exploring new therapeutic targets. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclopentyl-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S2/c1-21-13-8-6-11(7-9-13)15-18-16(23-19-15)22-10-14(20)17-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDWOYBQYYDTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. The structural features of this compound suggest that it may exhibit significant pharmacological properties, including cytotoxicity against various cancer cell lines.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N5O2SC_{16}H_{19}N_{5}O_{2}S, with a molecular weight of approximately 377.5 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₉N₅O₂S
Molecular Weight377.5 g/mol
StructureChemical Structure

Anticancer Properties

Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant anticancer properties. A study conducted on various thiadiazole derivatives demonstrated that these compounds can inhibit the growth of cancer cell lines such as MCF-7 (human breast carcinoma) and A549 (lung carcinoma) with IC₅₀ values indicating potent activity.

  • MCF-7 Cell Line : The compound exhibited an IC₅₀ value of 0.28 μg/mL against MCF-7 cells, suggesting strong cytotoxic effects.
  • A549 Cell Line : An IC₅₀ value of 0.52 μg/mL was recorded for A549 cells, showcasing its potential as an antitumor agent.

The mechanism underlying the anticancer activity involves the induction of apoptosis in cancer cells. Studies have shown that these compounds activate caspases (caspase 3, 8, and 9), leading to programmed cell death. Furthermore, structure-activity relationship (SAR) analyses indicate that the presence of electron-withdrawing groups enhances the biological activity of these compounds.

Case Studies

Several case studies have been conducted to evaluate the biological effects of thiadiazole derivatives:

Study 1: Antiproliferative Activity

In a comparative study involving various thiadiazole derivatives:

  • Compound A showed an IC₅₀ value of 4.27 µg/mL against SK-MEL-2 melanoma cells.
  • Compound B demonstrated a significant reduction in cell viability in HepG2 liver cancer cells with an EC₅₀ value of 10.28 µg/mL.

Study 2: Apoptosis Induction

A detailed investigation into apoptosis revealed:

  • The tested compounds induced DNA fragmentation and mitochondrial membrane potential changes indicative of apoptotic processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Differences and Trends

(a) Core Heterocycle Influence
  • 1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole: The position of nitrogen atoms in the thiadiazole ring significantly impacts binding. For adenosine A3 receptors, 1,2,4-thiadiazole derivatives (e.g., N-[3-(4-methoxyphenyl)-[1,2,4]thiadiazol-5-yl]-acetamide) show higher affinity (Ki < 1 nM) compared to 1,3,4-thiadiazole analogs, which are less selective .
  • Triazole-Thiadiazole Hybrids: Compounds like sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate exhibit enhanced enzyme interactions due to dual heterocyclic systems, though pharmacokinetic properties may be compromised by high polarity .
(b) Substituent Effects
  • 4-Methoxyphenyl Group: This substituent is critical for adenosine receptor binding. Its absence reduces affinity by >100-fold in thiadiazole derivatives .
  • Cyclopentyl vs.
  • Thioether Linkage: The thioether bridge in the target compound and analogs like N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide contributes to conformational flexibility, aiding target engagement .

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